
2,2-Diisopropyl-1,3-dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diisopropyl-1,3-dioxole is a chemical compound with the molecular formula C9H18O2. It is a member of the dioxolane family, which are cyclic acetals derived from carbonyl compounds and diols. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Diisopropyl-1,3-dioxole can be synthesized through the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate advanced techniques for water removal and purification to enhance the efficiency of the process .
化学反応の分析
Types of Reactions
2,2-Diisopropyl-1,3-dioxole undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium compounds or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium compounds, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
2,2-Diisopropyl-1,3-dioxole has a wide range of applications in scientific research, including:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: It may be involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,2-Diisopropyl-1,3-dioxole involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis and other degradation reactions . The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups, influencing biochemical pathways and processes .
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane
- 2-Isopropyl-1,3-dioxane
- 2-Isopropyl-4-phenyl-1,3-dioxolane
Uniqueness
2,2-Diisopropyl-1,3-dioxole is unique due to its specific structural features, such as the presence of two isopropyl groups, which enhance its stability and reactivity compared to other dioxolanes . This makes it particularly useful as a protecting group and in various synthetic applications .
特性
CAS番号 |
112183-60-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2,2-di(propan-2-yl)-1,3-dioxole |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(8(3)4)10-5-6-11-9/h5-8H,1-4H3 |
InChIキー |
BDLBFJXDKBWJLE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(OC=CO1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


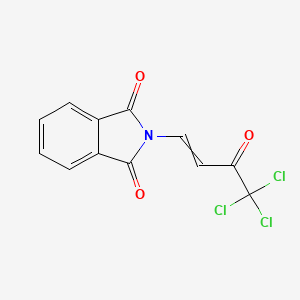
![3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione](/img/structure/B14300019.png)
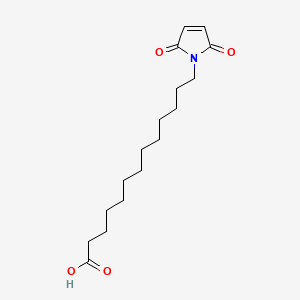
![4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL](/img/structure/B14300032.png)
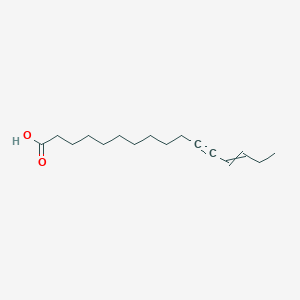
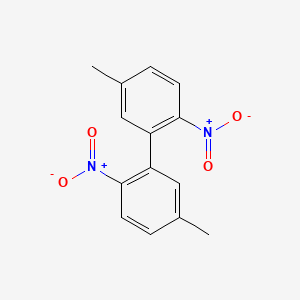
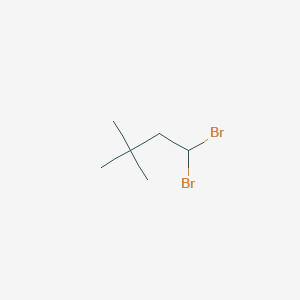
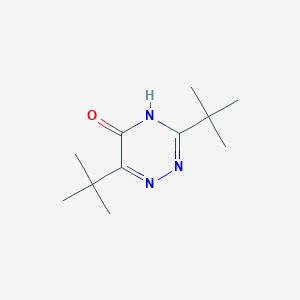

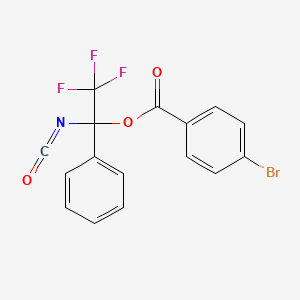

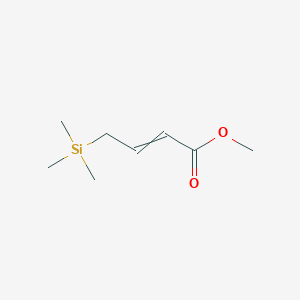
![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)

